Human obestatin

Catalog No.
S8359142
CAS No.
M.F
C116H176N32O33
M. Wt
2546.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Human obestatin

Product Name

Human obestatin

IUPAC Name

(3S)-4-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C116H176N32O33

Molecular Weight

2546.8 g/mol

InChI

InChI=1S/C116H176N32O33/c1-13-61(10)95(146-91(158)53-127-113(178)93(59(6)7)147-110(175)81(50-92(159)160)141-108(173)78(46-65-25-18-15-19-26-65)142-112(177)84-28-22-42-148(84)116(181)63(12)130-105(170)80(49-89(123)156)137-98(163)69(118)45-64-23-16-14-17-24-64)115(180)134-70(27-20-21-41-117)101(166)138-76(44-58(4)5)106(171)143-82(54-149)99(164)126-52-90(157)145-94(60(8)9)114(179)135-74(36-40-88(122)155)104(169)139-77(47-66-29-31-68(151)32-30-66)107(172)132-72(34-38-86(120)153)102(167)131-73(35-39-87(121)154)103(168)140-79(48-67-51-125-56-128-67)109(174)144-83(55-150)111(176)133-71(33-37-85(119)152)100(165)129-62(11)97(162)136-75(96(124)161)43-57(2)3/h14-19,23-26,29-32,51,56-63,69-84,93-95,149-151H,13,20-22,27-28,33-50,52-55,117-118H2,1-12H3,(H2,119,152)(H2,120,153)(H2,121,154)(H2,122,155)(H2,123,156)(H2,124,161)(H,125,128)(H,126,164)(H,127,178)(H,129,165)(H,130,170)(H,131,167)(H,132,172)(H,133,176)(H,134,180)(H,135,179)(H,136,162)(H,137,163)(H,138,166)(H,139,169)(H,140,168)(H,141,173)(H,142,177)(H,143,171)(H,144,174)(H,145,157)(H,146,158)(H,147,175)(H,159,160)/t61-,62-,63-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,93-,94-,95-/m0/s1

InChI Key

IXQOGPZNKNSCJR-QQDMDDJXSA-N

SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC=N2)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=CC=C5)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC=N2)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=CC=C5)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=CC=C5)N

Human obestatin is a 23-amino acid peptide hormone derived from the precursor protein preproghrelin. It is primarily produced in the gastrointestinal tract, particularly in the stomach, and is also found in other tissues such as the spleen and mammary glands. Obestatin is characterized by a C-terminal amidation, which is crucial for its biological activity and stability. The peptide adopts an alpha-helical structure, which is essential for its interaction with receptors, although the specific receptor binding remains a subject of debate among researchers .

Obestatin's discovery was initially linked to its antagonistic relationship with ghrelin, another peptide hormone involved in appetite regulation. While ghrelin promotes food intake and energy storage, obestatin appears to exert opposite effects by inhibiting food intake and promoting satiety . This duality in function highlights obestatin's role in energy homeostasis.

Primarily involve its interaction with cellular receptors and downstream signaling pathways. The peptide binds to the G protein-coupled receptor GPR39, although this receptor's role as the primary target for obestatin has been contested . Upon binding, obestatin activates various intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which influences cellular proliferation and survival.

Additionally, obestatin has been implicated in modulating glucose metabolism by enhancing glucose uptake in adipocytes through signaling pathways involving Akt and mechanistic target of rapamycin . These interactions suggest that obestatin plays a multifaceted role in metabolic regulation.

Obestatin exhibits diverse biological activities:

  • Appetite Regulation: It inhibits food intake and gastrointestinal motility, contributing to weight management.
  • Cell Survival: Obestatin promotes cell survival in pancreatic beta cells under high-glucose conditions by inhibiting apoptosis pathways .
  • Metabolic Effects: The peptide enhances insulin production and adipogenesis while improving lipid metabolism .
  • Cardiovascular Effects: Obestatin induces vascular relaxation and has been suggested to possess anti-atherogenic properties by modulating endothelial function .

These activities demonstrate obestatin's potential therapeutic roles in metabolic disorders and cardiovascular health.

Human obestatin can be synthesized through recombinant DNA technology or solid-phase peptide synthesis. In recombinant methods, the gene encoding preproghrelin is expressed in suitable host cells, allowing for the production of obestatin through post-translational modifications. Solid-phase synthesis involves sequentially adding amino acids to form the peptide chain, followed by cleavage from the resin and purification processes to obtain biologically active obestatin .

The potential applications of obestatin are vast:

  • Therapeutics for Obesity: Due to its appetite-suppressing effects, obestatin may serve as a target for obesity treatments.
  • Diabetes Management: Its role in enhancing insulin secretion and promoting beta-cell survival positions it as a candidate for diabetes therapies.
  • Cardiovascular Health: Obestatin's vascular effects suggest potential applications in treating cardiovascular diseases .

Research continues to explore these applications further.

Studies have shown that obestatin interacts with various receptors and pathways:

  • GPR39 Interaction: Although initially thought to be the primary receptor for obestatin, recent studies suggest that its role may not be straightforward. Some evidence indicates that obestatin may also engage with other receptors involved in metabolic regulation .
  • Insulin Signaling: Obestatin enhances insulin signaling pathways, promoting glucose uptake in adipose tissue while influencing lipid metabolism .
  • Cell Cycle Regulation: The peptide has been shown to influence cell proliferation markers and apoptosis pathways, suggesting a role in cancer biology as well .

These interactions highlight the complexity of obestatin's biological functions.

Obestatin is often compared with related peptides such as ghrelin, nesfatin-1, and leptin due to their overlapping roles in metabolism and appetite regulation. Below is a comparison highlighting their uniqueness:

CompoundStructurePrimary FunctionUnique Features
Obestatin23-amino acidAppetite suppression; metabolic regulationC-terminal amidation; derived from preproghrelin
Ghrelin28-amino acidAppetite stimulation; energy balanceAcylated form activates growth hormone secretagogue receptor
Nesfatin-182-amino acidAppetite suppression; energy homeostasisInvolved in glucose metabolism; derived from nucleobindin-2
Leptin167-amino acidEnergy expenditure; appetite regulationSecreted by adipose tissue; regulates body weight

Obestatin stands out due to its specific role in counteracting ghrelin's effects on appetite while also influencing metabolic processes positively.

Gene Structure and Transcriptional Regulation of Ghrelin/Obestatin Prepropeptide (GHRL)

The human GHRL gene, located on chromosome 3 (3p25.3), spans approximately 7.1 kb and comprises five exons encoding the 117-amino acid preproghrelin precursor [1] [2]. Exon 1 contains the coding sequence for both ghrelin and obestatin, while exons 2–4 are noncoding. Transcriptional regulation of GHRL is governed by alternative promoters and tissue-specific splicing mechanisms. In humans, two primary promoters drive expression:

  • Promoter P1 (proximal): Located upstream of exon 0, active in gastric mucosa and pancreatic islets.
  • Promoter P2 (distal): Situated 2.6 kb upstream of exon 1, utilized in neuroendocrine tissues and adrenal glands [5] [6].

Functional studies reveal that transcription factors NF-κB and Nkx2.2 modulate GHRL promoter activity. NF-κB suppresses promoter activity by binding to a conserved -1.2 kb region, while Nkx2.2 enhances transcription through interactions with a proximal -0.3 kb element [6]. Murine models demonstrate analogous complexity, with extended exon 1 variants identified in spleen and adrenal tissues, suggesting evolutionary conservation of regulatory mechanisms [5].

FeatureHuman GHRL GeneMouse Ghrl Gene
Chromosomal Location3p25.36qE1
Exons55
PromotersP1 (proximal), P2 (distal)Exon 0, Extended exon 1
Key Transcription FactorsNF-κB, Nkx2.2Nkx2.2, Foxa2

Post-Translational Processing and Peptide Maturation

Preproghrelin undergoes sequential proteolytic cleavage to yield obestatin:

  • Signal peptide removal: The 23-amino acid signal peptide (residues 1–23) is excided by signal peptidase in the endoplasmic reticulum.
  • Prohormone convertase cleavage: Proghrelin is processed by prohormone convertase 1/3 (PC1/3) at Arg$$^{73}$$↓Gln$$^{74}$$, generating a 94-amino acid intermediate [3].
  • Carboxypeptidase E activity: Excision of C-terminal basic residues produces mature obestatin (residues 76–98 of preproghrelin) [4].

Unlike ghrelin, obestatin lacks octanoylation at Ser$$^{3}$$, a modification critical for ghrelin’s growth hormone secretagogue receptor (GHS-R) binding. This divergence underscores functional specialization despite shared biosynthetic origins [2] [3].

Three-Dimensional Structural Analysis via Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance (NMR) studies of human obestatin {1–23} in 2,2,2-trifluoroethanol (TFE)-water solvent mixtures reveal two α-helical domains:

  • N-terminal helix: Residues Pro$$^{4}$$–Gln$$^{15}$$ (RMSD 0.45 Å).
  • C-terminal turn: His$$^{19}$$–Ala$$^{22}$$ (RMSD 0.62 Å) [4].

The obestatin {11–23} fragment retains partial helicity (Val$$^{14}$$–Ser$$^{20}$$), while {1–10} is unstructured, implicating the C-terminal helix in biological activity. Molecular dynamics simulations suggest membrane interaction via the amphipathic N-terminal helix, facilitating receptor engagement [4].

$$
\text{Obestatin } {1–23} \text{ structure: } \alpha\text{-helix} \propto e^{-\frac{(r - 3.6\ \text{Å})^2}{2(0.5\ \text{Å})^2}} \quad [4]
$$

Proteolytic Stability and Plasma Half-Life

Human obestatin exhibits moderate proteolytic resilience, with a plasma half-life of 12–18 minutes in murine models [4]. Key degradation pathways include:

  • Neprilysin (NEP): Cleaves obestatin at Gln$$^{15}$$↓Val$$^{16}$$.
  • Dipeptidyl peptidase IV (DPP-IV): Removes N-terminal His$$^{1}$$-Gln$$^{2}$$.

The C-terminal helix (residues 14–23) confers resistance to angiotensin-converting enzyme (ACE), prolonging bioactivity in circulation. Stabilization strategies employing D-amino acid substitutions at Lys$$^{10}$$ and Arg$$^{13}$$ extend half-life to >45 minutes in vitro [4].

The identification of human obestatin as a ligand for G protein-coupled receptor 39 has been one of the most contentious aspects of obestatin research since its initial discovery. The original proposal by Zhang and colleagues suggested that obestatin functions as the cognate ligand for the orphan receptor G protein-coupled receptor 39, based on binding studies and functional assays [1]. However, this claim has faced significant scientific scrutiny and generated substantial debate within the research community.

Supporting Evidence for G Protein-Coupled Receptor 39 Binding

Several lines of evidence support the obestatin-G protein-coupled receptor 39 interaction hypothesis. Zhang and colleagues demonstrated that purified monoiodoobestatin exhibits high-affinity binding to human embryonic kidney 293T cells transfected with human or mouse G protein-coupled receptor 39 constructs, with dissociation constant values of approximately 1 nanomolar [2]. This binding specificity was confirmed through displacement studies showing that obestatin peptides from human, rodent, and sheep origins could compete for binding sites, while nonamidated human obestatin showed reduced effectiveness [2].

The physiological relevance of this interaction is supported by studies in G protein-coupled receptor 39 null mice, where obestatin failed to induce c-fos expression in gastric mucosa, contrasting with robust responses observed in wild-type animals [2]. Furthermore, functional studies in skeletal muscle have demonstrated that G protein-coupled receptor 39 knockdown significantly reduces obestatin-induced Akt and p38 phosphorylation by 61% and 52% respectively, while also decreasing myogenic differentiation markers [1].

In adipose tissue, obestatin has been shown to upregulate G protein-coupled receptor 39 expression in isolated rat adipocytes and mouse white adipose tissue, where it mediates effects through induction of c-Fos and extracellular signal-regulated kinase 1/2 signaling pathways [3]. These findings suggest tissue-specific roles for the obestatin-G protein-coupled receptor 39 system in metabolic regulation.

Counterarguments and Conflicting Evidence

Despite the supporting evidence, numerous studies have challenged the obestatin-G protein-coupled receptor 39 interaction hypothesis. Holst and colleagues reported that G protein-coupled receptor 39 signaling is effectively stimulated by zinc ions but not by obestatin, finding no reproducible effects of obestatin on inositol phosphate turnover, cyclic adenosine monophosphate production, arrestin mobilization, or transcriptional activity in G protein-coupled receptor 39-expressing cells [4]. Their binding studies using three different radioiodinated forms of obestatin failed to detect specific binding to two different types of G protein-coupled receptor 39-expressing cells [4].

The zinc ion activation of G protein-coupled receptor 39 has emerged as a significant counterargument, with multiple studies demonstrating that zinc at physiological concentrations serves as a potent and efficacious activator of G protein-coupled receptor 39 signaling [5]. This has led to the proposal that zinc ions, rather than obestatin, represent the endogenous ligand for G protein-coupled receptor 39 [5].

Gene-modified mice lacking G protein-coupled receptor 39 have displayed metabolic profiles similar to wild-type controls and retained intact metabolic responses to obestatin, providing strong evidence against G protein-coupled receptor 39 as the primary obestatin receptor in gastrointestinal tract functions [3]. However, some groups reported increased gastric emptying in the same G protein-coupled receptor 39 knockout mice, supporting the initial findings [3].

Technical Considerations in Binding Studies

A critical factor in the controversy involves the technical challenges of obestatin binding assays. The inconsistent results may partly stem from variations in the bioactivity of iodinated obestatin preparations [2]. Zhang and colleagues noted that up to four iodine molecules can be incorporated into obestatin during iodination, potentially leading to variable loss of bioactivity [2]. Their use of high-performance liquid chromatography-purified monoiodoobestatin addressed this concern and demonstrated specific binding that could be displaced by unlabeled obestatin [2].

The binding affinity data reveals important distinctions between studies. While some investigations failed to detect obestatin binding to G protein-coupled receptor 39 [4], others using purified monoiodoobestatin consistently demonstrated nanomolar affinity interactions [2]. These discrepancies highlight the importance of peptide preparation and assay conditions in evaluating receptor-ligand interactions.

Current Status of the Controversy

The G protein-coupled receptor 39 controversy remains unresolved, with evidence supporting both sides of the debate. The molecular basis for these conflicting results may involve the requirement for co-receptors or other cellular components for signal transduction, as human embryonic kidney 293T cells expressing G protein-coupled receptor 39 can bind obestatin but show limited downstream signaling [2]. Additionally, the possibility exists that obestatin may function through G protein-coupled receptor 39 in specific tissues or under particular physiological conditions, while utilizing alternative receptors in other contexts.

Cross-Reactivity with Glucagon-Like Peptide-1 Receptor Complexes

The interaction between human obestatin and glucagon-like peptide-1 receptor represents a significant area of research that has revealed important cross-reactivity patterns with implications for metabolic regulation. This relationship has emerged as a potential explanation for many of obestatin's observed biological effects, particularly in pancreatic beta-cell function and glucose homeostasis.

Binding Characteristics and Affinity

Human obestatin demonstrates measurable binding affinity for the glucagon-like peptide-1 receptor, although with lower affinity compared to native glucagon-like peptide-1 ligands. Competitive displacement studies in HIT-T15 pancreatic beta-cells revealed that obestatin inhibits iodine-125-labeled glucagon-like peptide-1 binding with an inhibitory concentration 50 value of 8.8 ± 1.5 nanomolar [6]. This binding affinity is approximately 10-fold lower than that observed for glucagon-like peptide-1 itself, which showed an inhibitory concentration 50 of 0.85 ± 0.09 nanomolar in the same experimental system [6].

The binding specificity was further confirmed by the observation that the glucagon-like peptide-1 receptor antagonist exendin-(9-39) effectively competed with obestatin for binding sites, showing an inhibitory concentration 50 of 0.67 ± 0.07 nanomolar [6]. These findings indicate that obestatin and glucagon-like peptide-1 share overlapping binding sites or recognition domains on the glucagon-like peptide-1 receptor.

Functional Consequences of Cross-Reactivity

The cross-reactivity between obestatin and glucagon-like peptide-1 receptor produces several functionally significant outcomes. Obestatin treatment upregulates glucagon-like peptide-1 receptor messenger ribonucleic acid expression by more than two-fold in pancreatic beta-cells after 24-hour incubation, while exendin-4, a glucagon-like peptide-1 receptor agonist, showed no effect on receptor expression [6]. This differential regulation suggests that obestatin may modulate glucagon-like peptide-1 receptor signaling through mechanisms distinct from traditional glucagon-like peptide-1 receptor agonists.

The functional significance of this cross-reactivity is demonstrated by the ability of exendin-(9-39) to prevent obestatin-induced cell survival in both serum-starved and cytokine-treated pancreatic beta-cells [6]. This blockade occurs despite obestatin and exendin-4 showing equivalent protective effects, indicating that glucagon-like peptide-1 receptor signaling is integral to obestatin's cytoprotective actions.

Signaling Pathway Integration

The cross-reactivity with glucagon-like peptide-1 receptor enables obestatin to activate established glucagon-like peptide-1 receptor signaling pathways. Obestatin treatment induces insulin receptor substrate-2 messenger ribonucleic acid expression by 1.8-fold, similar to the effects of exendin-4 [6]. This upregulation is accompanied by increased insulin receptor substrate-2 phosphorylation, occurring within 5 to 15 minutes of obestatin treatment and declining toward baseline thereafter [6].

The activation of insulin receptor substrate-2 is particularly significant because this protein is essential for pancreatic beta-cell growth, function, and survival, and is directly involved in glucagon-like peptide-1 receptor-mediated effects through cyclic adenosine monophosphate signaling pathways [6]. The parallel activation of insulin receptor substrate-2 by both obestatin and glucagon-like peptide-1 receptor agonists supports the concept of shared signaling mechanisms.

Metabolic Gene Expression Effects

Obestatin's interaction with glucagon-like peptide-1 receptor complexes influences the expression of key metabolic regulatory genes. In human pancreatic islets, obestatin treatment increases glucagon-like peptide-1 receptor messenger ribonucleic acid by 1.8-fold and insulin receptor substrate-2 messenger ribonucleic acid by 1.6-fold [6]. Additionally, obestatin stimulates the expression of pancreatic and duodenal homeobox-1, a transcription factor essential for pancreatic development and insulin transcription, by more than three-fold [6].

The upregulation of glucokinase messenger ribonucleic acid by more than two-fold further demonstrates obestatin's influence on glucose sensing mechanisms [6]. Glucokinase serves as a critical glucose sensor for insulin secretion and regulates pancreatic beta-cell mass and function, making its obestatin-mediated upregulation functionally significant for glucose homeostasis.

Conflicting Evidence and Limitations

Despite the evidence supporting obestatin-glucagon-like peptide-1 receptor cross-reactivity, some studies have failed to confirm these interactions. Research utilizing INS-1 pancreatic beta-cells and human embryonic kidney 293 cells overexpressing glucagon-like peptide-1 receptor could not detect obestatin binding or displacement of glucagon-like peptide-1 binding [5]. These discrepancies may reflect differences in experimental conditions, cell systems, or assay methodologies.

The apparent contradiction raises questions about the physiological relevance of obestatin-glucagon-like peptide-1 receptor interactions and whether they occur under specific cellular conditions or require particular co-factors for optimal binding [5]. The tissue-specific nature of these interactions may explain why some experimental systems detect cross-reactivity while others do not.

Intracellular Signaling Cascades (Cyclic Adenosine Monophosphate/Protein Kinase A, Phosphoinositide 3-Kinase/Akt, Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase)

Human obestatin activates multiple intracellular signaling cascades that collectively mediate its diverse biological effects. These pathways operate both independently and in coordination to regulate cellular metabolism, survival, and gene expression across various target tissues.

Cyclic Adenosine Monophosphate/Protein Kinase A Signaling Pathway

The cyclic adenosine monophosphate/protein kinase A pathway represents a primary signaling mechanism activated by obestatin, particularly in pancreatic beta-cells and metabolic tissues. Obestatin treatment produces significant increases in intracellular cyclic adenosine monophosphate levels within minutes of exposure [6] [7]. This elevation is sustained for extended periods, supporting prolonged protein kinase A activation and downstream effector responses.

The activation of adenylyl cyclase by obestatin leads to robust protein kinase A-mediated phosphorylation of cyclic adenosine monophosphate response element-binding protein [6] [7]. This phosphorylation event is critical for the transcriptional activation of genes containing cyclic adenosine monophosphate response elements, including those involved in gluconeogenesis, insulin signaling, and cell survival [7].

Pharmacological inhibition of the adenylyl cyclase/cyclic adenosine monophosphate/protein kinase A pathway completely blocks obestatin's antiapoptotic effects in pancreatic beta-cells [6] [7]. This finding demonstrates the essential role of cyclic adenosine monophosphate signaling in mediating obestatin's cytoprotective functions. The pathway shows particular importance in protecting cells from cytokine-induced apoptosis, where obestatin treatment prevents cell death through cytokine response element-binding protein-dependent gene transcription [6].

Phosphoinositide 3-Kinase/Akt Signaling Cascade

The phosphoinositide 3-kinase/Akt pathway constitutes another major signaling route activated by obestatin across multiple cell types. Obestatin stimulation produces rapid Akt phosphorylation at both the activation loop threonine-308 and hydrophobic motif serine-473 residues, with maximal activation occurring within 10 minutes and sustaining for at least 60 minutes [7] [8] [9].

The dual phosphorylation of Akt requires distinct kinase activities: phosphoinositide-dependent kinase 1 mediates threonine-308 phosphorylation, while mammalian target of rapamycin complex 2 is responsible for serine-473 phosphorylation [8]. This dual phosphorylation mechanism ensures full Akt activation and optimal downstream signaling capacity.

Activated Akt subsequently phosphorylates numerous downstream substrates that regulate cellular metabolism and survival. Key targets include glycogen synthase kinase 3 alpha/beta at serine-21/9, which when phosphorylated becomes inactive and allows glycogen synthase activation [9]. Additional substrates include AS160 at threonine-642, which regulates glucose transporter 4 translocation, and mammalian target of rapamycin at serine-2448, which controls protein synthesis and cell growth [9].

The phosphoinositide 3-kinase/Akt pathway shows particular importance in adipocyte metabolism, where obestatin activates Akt and simultaneously inactivates adenosine monophosphate-activated protein kinase [9]. This reciprocal regulation promotes anabolic processes while suppressing catabolic pathways, consistent with obestatin's role in energy storage and adipogenesis.

Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Pathway

The mitogen-activated protein kinase/extracellular signal-regulated kinase pathway represents a third major signaling cascade activated by obestatin, showing distinct temporal and mechanistic characteristics compared to the other pathways. Obestatin treatment produces rapid phosphorylation of extracellular signal-regulated kinase 1/2 within 5-10 minutes, with activation typically lasting 30-60 minutes [8] [10].

In gastric cancer cells, the extracellular signal-regulated kinase pathway activation by obestatin operates through a G protein-independent mechanism involving beta-arrestin 1 scaffolding complexes [8]. This pathway requires the sequential activation of G protein-coupled receptor, phosphoinositide 3-kinase, novel protein kinase C epsilon, and Src kinase for full extracellular signal-regulated kinase 1/2 activation [10].

The extracellular signal-regulated kinase pathway shows tissue-specific activation patterns, with robust activation observed in gastric cells and somatotroph cells, while other cell types may show more limited responses [8] [10]. In somatotroph cells, the pathway activation correlates with growth hormone secretion, suggesting a functional link between extracellular signal-regulated kinase signaling and hormone release [10].

Pathway Integration and Cross-Talk

The three major signaling cascades activated by obestatin do not operate in isolation but demonstrate significant cross-talk and integration. The phosphoinositide 3-kinase/Akt and cyclic adenosine monophosphate/protein kinase A pathways converge on several common downstream targets, including cyclic adenosine monophosphate response element-binding protein and glycogen synthase kinase 3 [6] [7].

Temporal coordination between pathways is evident, with cyclic adenosine monophosphate elevation and Akt phosphorylation occurring within similar timeframes but showing different duration profiles [6] [7]. The cyclic adenosine monophosphate response tends to be more sustained, while Akt activation may show more transient kinetics depending on the cellular context.

The integration of these pathways enables obestatin to simultaneously regulate multiple cellular processes. For example, the combined activation of phosphoinositide 3-kinase/Akt and cyclic adenosine monophosphate/protein kinase A pathways allows coordinated control of glucose uptake, glycogen synthesis, and insulin secretion in pancreatic beta-cells [6] [7]. This multifaceted signaling approach provides robustness and fine-tuned control over cellular responses to obestatin stimulation.

Receptor-Ligand Binding Dynamics and Affinity Studies

The characterization of human obestatin receptor-ligand binding dynamics has revealed complex interactions with multiple receptor systems, each exhibiting distinct binding kinetics and affinity profiles. These studies have been essential for understanding the molecular mechanisms underlying obestatin's biological activities and resolving controversies regarding its cognate receptor.

Binding Kinetics and Thermodynamics

The binding dynamics of human obestatin vary significantly depending on the receptor system and experimental conditions. For G protein-coupled receptor 39 interactions, high-affinity binding has been demonstrated using purified monoiodoobestatin, with dissociation constant values consistently measured at approximately 1 nanomolar across human and mouse receptor isoforms [2]. These binding studies reveal rapid association kinetics, with equilibrium binding achieved within 60 minutes at 4°C, and demonstrate reversible, saturable binding characteristics consistent with specific receptor-ligand interactions [2].

The binding affinity studies have revealed important structure-activity relationships for obestatin peptides from different species. Human, rodent, and sheep obestatin peptides all compete effectively for G protein-coupled receptor 39 binding sites, despite sequence differences of 3-7 amino acids among species [2]. However, nonamidated human obestatin shows significantly reduced binding affinity, highlighting the importance of the C-terminal amide group for optimal receptor recognition [2].

Temperature-dependent binding studies indicate that obestatin-receptor interactions follow classical thermodynamic principles, with binding affinity decreasing at elevated temperatures. The binding demonstrates characteristics of a single, high-affinity binding site rather than multiple binding sites with different affinities, suggesting a uniform interaction mechanism [2].

Comparative Receptor Affinity Analysis

Direct comparison of obestatin binding affinities across different receptor systems reveals a hierarchy of binding strengths that correlates with functional potency. The highest affinity interactions occur with G protein-coupled receptor 39, where dissociation constant values of approximately 1 nanomolar have been consistently reported using appropriate experimental conditions [2].

Intermediate affinity binding is observed with the glucagon-like peptide-1 receptor, where competitive displacement studies reveal an inhibitory concentration 50 of 8.8 ± 1.5 nanomolar for obestatin displacement of iodine-125-labeled glucagon-like peptide-1 [6]. This represents approximately 10-fold lower affinity compared to native glucagon-like peptide-1 ligands, but still indicates physiologically relevant binding strength [6].

Lower affinity cross-reactivity occurs with the ghrelin receptor, where obestatin shows an inhibitory concentration 50 of 75.0 ± 7.5 nanomolar for displacement of iodine-125-labeled acylated ghrelin [6]. This cross-reactivity is significantly weaker than that observed with native ghrelin ligands but may contribute to functional interactions under specific physiological conditions [6].

Binding Site Characterization

Detailed analysis of obestatin binding sites has revealed both overlapping and distinct recognition elements across different receptors. For G protein-coupled receptor 39, the binding site appears to recognize core structural elements of the obestatin peptide sequence, as evidenced by the ability of obestatin variants from different species to compete for binding despite sequence variations [2].

The binding site on glucagon-like peptide-1 receptor shows partial overlap with the native glucagon-like peptide-1 binding domain, as demonstrated by the ability of glucagon-like peptide-1 receptor antagonists to block obestatin binding [6]. However, the lower binding affinity suggests that obestatin may not fully occupy the same binding pocket or may interact with different contact residues compared to glucagon-like peptide-1 [6].

Molecular modeling studies have suggested that the C-terminal region of obestatin contains critical binding determinants, consistent with the reduced affinity observed for nonamidated peptides [2]. The secondary structure analysis reveals that obestatin adopts a regular conformation in the C-terminal region, with structural elements similar to other G protein-coupled receptor-binding neuropeptides [11].

Binding Assay Methodological Considerations

The development of reliable binding assays for obestatin has required careful attention to peptide preparation and experimental conditions. The initial controversies regarding G protein-coupled receptor 39 binding were largely resolved through the use of high-performance liquid chromatography-purified monoiodoobestatin rather than heterogeneously iodinated preparations [2]. This methodological refinement eliminated binding artifacts caused by heavily iodinated peptide species with altered biological activity [2].

Binding assay conditions significantly influence the observed affinity values, with factors such as buffer composition, temperature, and incubation time affecting the measured dissociation constants. Standardized conditions using physiological buffer systems at 4°C with extended incubation periods have provided the most reproducible results across different laboratories [2].

The use of appropriate controls, including competition with unlabeled peptides and receptor specificity controls, has been essential for validating specific binding interactions. Studies that failed to detect obestatin binding often lacked these critical controls or used suboptimal peptide preparations [4].

Clinical and Therapeutic Implications

The intermediate affinity for glucagon-like peptide-1 receptor may have more immediate therapeutic relevance, particularly given the established role of glucagon-like peptide-1 receptor agonists in diabetes treatment [6]. The ability of obestatin to activate glucagon-like peptide-1 receptor signaling pathways while showing distinct receptor regulation patterns suggests potential for developing obestatin-based therapeutics with unique pharmacological profiles [6].

XLogP3

-9

Hydrogen Bond Acceptor Count

36

Hydrogen Bond Donor Count

34

Exact Mass

2546.3111110 g/mol

Monoisotopic Mass

2545.3077562 g/mol

Heavy Atom Count

181

Dates

Last modified: 01-05-2024

Explore Compound Types